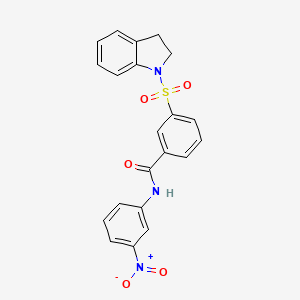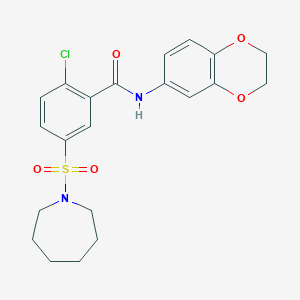
5-(azepan-1-ylsulfonyl)-2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
Overview
Description
5-(azepan-1-ylsulfonyl)-2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(azepan-1-ylsulfonyl)-2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 2-chloro-5-nitrobenzoic acid with an appropriate amine under acidic conditions.
Reduction of Nitro Group: The nitro group is then reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Sulfonylation: The amine group is then reacted with azepane-1-sulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.
Cyclization: The final step involves the cyclization of the dihydro-1,4-benzodioxin moiety onto the benzamide core under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin moiety, using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The chloro group on the benzamide core can be substituted with various nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of sulfides.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
5-(azepan-1-ylsulfonyl)-2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Material Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It is used as a tool compound to study the function of specific proteins and enzymes in biological systems.
Mechanism of Action
The mechanism of action of 5-(azepan-1-ylsulfonyl)-2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(azepan-1-ylsulfonyl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide
- 1-Acetyl-5-(azepan-1-ylsulfonyl)-3,3-dimethylindoline
Uniqueness
5-(azepan-1-ylsulfonyl)-2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide is unique due to its combination of a benzamide core with a sulfonyl azepane and a dihydro-1,4-benzodioxin moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-(azepan-1-ylsulfonyl)-2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O5S/c22-18-7-6-16(30(26,27)24-9-3-1-2-4-10-24)14-17(18)21(25)23-15-5-8-19-20(13-15)29-12-11-28-19/h5-8,13-14H,1-4,9-12H2,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHBASBNOYFCKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


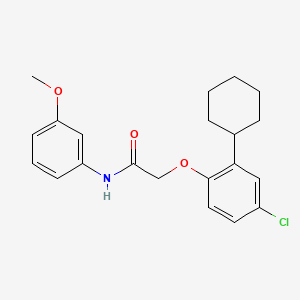
![N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B3661056.png)
![diethyl 5-{[(mesityloxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B3661058.png)
![N,N-DIETHYL-3-[5-(3-NITROPHENYL)-1,3,4-OXADIAZOL-2-YL]BENZENE-1-SULFONAMIDE](/img/structure/B3661061.png)
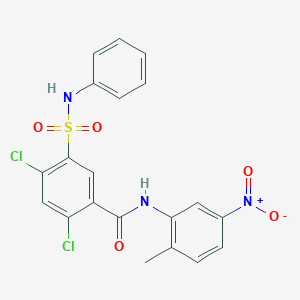
![1-{[4-(dimethylamino)phenyl]amino}-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B3661085.png)

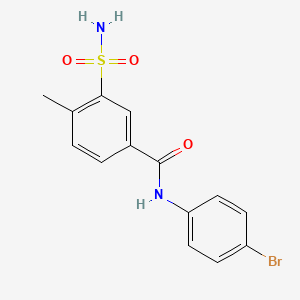
![2-[1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3661106.png)

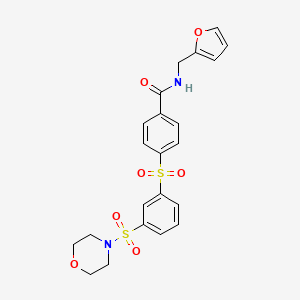
![3-isopropyl-5-[3-methoxy-4-(3-methylbutoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3661124.png)
